

A Comparative Analysis of the Potency of (+)-Tretoquinol and (-)-Tretoquinol

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Compound of Interest

Compound Name: Tretoquinol, (+)-

Cat. No.: B10795441

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological potency of the stereoisomers of **Tretoquinol**, (+)-Tretoquinol and (-)-Tretoquinol. The information presented herein is supported by experimental data from peer-reviewed studies to assist researchers and professionals in drug development in understanding the differential activity of these two compounds.

Introduction

Tretoquinol, also known as Trimetoquinol (TMQ), is a potent β -adrenergic receptor agonist.[1] [2] As a chiral molecule, it exists as two enantiomers: (+)-Tretoquinol and (-)-Tretoquinol.[3] Experimental evidence consistently demonstrates that the pharmacological activity of Tretoquinol is highly stereoselective, with the (-)-isomer being significantly more potent than the (+)-isomer.[3][4][5] This guide will delve into the quantitative differences in their potency, the experimental methods used for this determination, and the underlying signaling pathways.

Data Presentation: Potency and Affinity Comparison

The potency and binding affinity of (+)-Tretoquinol and (-)-Tretoquinol have been evaluated across various β -adrenoceptor subtypes using functional assays, such as cAMP accumulation, and biochemical assays, like radioligand binding studies. The data clearly indicates the superior activity of the (-)-isomer.

Assay Type	Receptor Subtype	Species/Cell Line	Potency/Affinity Comparison	Reference
cAMP Accumulation	β 1-adrenoceptor	Human (expressed in CHO cells)	(-)-TMQ is 214-fold more potent than (+)-TMQ.	[4]
β 2-adrenoceptor	Human (expressed in CHO cells)	(-)-TMQ is 281-fold more potent than (+)-TMQ.	[4]	
β 3-adrenoceptor	Human (expressed in CHO cells)	(-)-TMQ is 776-fold more potent than (+)-TMQ.	[4]	
Radioligand Binding	β 1-adrenoceptor	Human (expressed in CHO cells)	(-)-TMQ has 123-fold greater affinity than (+)-TMQ.	[4]
β 2-adrenoceptor	Human (expressed in CHO cells)	(-)-TMQ has 331-fold greater affinity than (+)-TMQ.	[4]	
β 3-adrenoceptor	Human (expressed in CHO cells)	(-)-TMQ has 5-fold greater affinity than (+)-TMQ.	[4]	

Table 1: Quantitative comparison of the potency and affinity of (-)-Tretroquinol (TMQ) and (+)-Tretroquinol at human β -adrenoceptor subtypes.

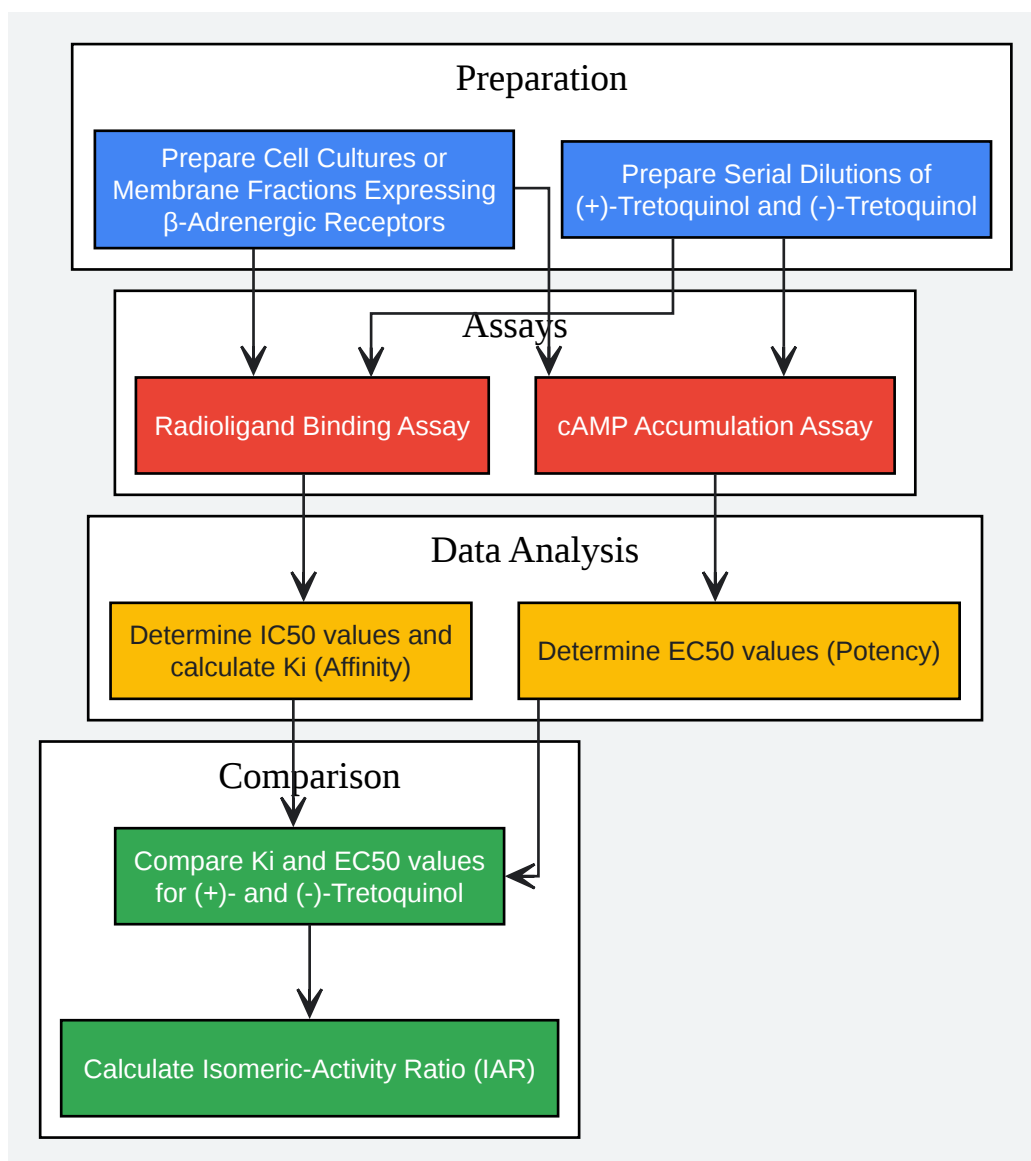
The Isomeric-Activity Ratio (IAR) is another measure used to express the stereoselectivity, representing the ratio of the potency of the more active isomer to the less active one.

Tissue/Cell System	Receptor Subtype(s)	Isomeric-Activity Ratio (IAR) [(-)-isomer vs (+)-isomer]	Reference
Guinea Pig Right Atria	β 1-adrenoceptor	224	[3]
Guinea Pig Trachea	β 2-adrenoceptor	1585	[3]
CHO cells expressing human β 2-AR	β 2-adrenoceptor (cAMP accumulation)	282	[3]
CHO cells expressing rat β 3-AR	β 3-adrenoceptor (cAMP accumulation)	4678	[3]
Guinea Pig Left Ventricle Membranes	β 1-adrenoceptor (Binding)	115	[3]
Guinea Pig Lung Membranes	β 2-adrenoceptor (Binding)	389	[3]
E. coli expressing human β 1-AR	β 1-adrenoceptor (Binding)	661	[3]
E. coli expressing human β 2-AR	β 2-adrenoceptor (Binding)	724	[3]

Table 2: Isomeric-Activity Ratios (IARs) for Tretroquinol enantiomers in various experimental systems.

Signaling Pathway

Both (+)- and (-)-Tretroquinol exert their effects by acting as agonists at β -adrenergic receptors, which are G-protein coupled receptors (GPCRs). The primary signaling cascade initiated by the activation of these receptors is the Gs-adenylyl cyclase-cAMP pathway. Upon agonist binding, the receptor activates the stimulatory G protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the physiological response, such as smooth muscle relaxation in the case of bronchodilation.[5][6]



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References

- 1. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ClinPGx [clinpgx.org]
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